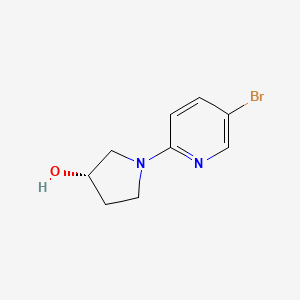

(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRFQXQWZRXLBR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653110 | |

| Record name | (3S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946002-90-0 | |

| Record name | (3S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 1 5 Bromopyridin 2 Yl Pyrrolidin 3 Ol and Its Analogues

Foundational Strategies for Pyridyl-Substituted Pyrrolidinol Construction

The synthesis of pyrrolidine (B122466) derivatives, particularly those bearing a pyridyl substituent, can be approached through various established methods. mdpi.com These strategies often involve the formation of the pyrrolidine ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine core. mdpi.com The choice of method depends on the desired substitution pattern and stereochemistry.

A common approach involves the N-arylation of a suitable pyrrolidine derivative. For instance, N-aryl-substituted azacycles can be prepared from the reaction of arylamines with cyclic ethers in the presence of reagents like phosphorus oxychloride (POCl3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org Another versatile method is the iridium-catalyzed N-heterocyclization of primary amines with diols, which can produce a variety of five-, six-, and seven-membered cyclic amines. organic-chemistry.org

Furthermore, intramolecular amination reactions represent a powerful tool for pyrrolidine synthesis. Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.org Similarly, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a mild and effective route to pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org

Convergent and Divergent Synthetic Pathways for Complex Heterocycles

Conversely, a divergent synthesis begins with a central core molecule from which successive generations of building blocks are added, leading to a library of related compounds. wikipedia.org This methodology is highly efficient for generating molecular diversity and is often employed in diversity-oriented synthesis (DOS) to create libraries of compounds for screening purposes. wikipedia.org Starting with a common pyridyl-pyrrolidinol scaffold, various functional groups could be introduced in a divergent manner to produce a range of analogues.

The development of Rh(III)-catalyzed C–H conjugate addition/cyclization reactions provides a convergent route to a variety of fused bi- and tricyclic nitrogen heterocycles. nih.gov This method allows for the installation of useful heterocyclic 1,4-dicarbonyl functionality in a convergent manner. nih.gov

Multicomponent Reactions (MCRs) in the Assembly of Pyrrolidinol Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product containing structural elements from all starting materials, offer a highly efficient and atom-economical approach to complex molecules. tandfonline.comtandfonline.comfrontiersin.orgorganic-chemistry.org These reactions are particularly valuable for the synthesis of heterocyclic libraries, including pyrrolidine derivatives. tandfonline.comrsc.org

A prominent example of an MCR utilized in pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. tandfonline.com Azomethine ylides, often generated in situ from the condensation of an α-amino acid and an aldehyde or ketone, react with various alkenes to furnish highly substituted pyrrolidines. tandfonline.comresearchgate.net This strategy has been successfully employed to synthesize spirooxindole-pyrrolidine hybrids and other complex pyrrolidine structures. tandfonline.commdpi.com The reaction conditions for MCRs are often mild, and they can be performed using various techniques, including ultrasound or microwave irradiation, and can be catalyst-based or catalyst-free. tandfonline.com

The versatility of MCRs allows for the rapid and convergent construction of structurally diverse organic molecules, minimizing waste, time, and cost compared to traditional multi-step syntheses. tandfonline.com

Enantioselective Synthesis of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol

The synthesis of the specific enantiomer this compound requires precise control of stereochemistry. Several advanced synthetic methodologies are employed to achieve this, including asymmetric catalysis and stereoselective cycloaddition reactions.

Asymmetric Catalysis for Stereocenter Induction

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantiomeric purity. nih.govmdpi.comyoutube.com This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. youtube.com For the synthesis of chiral pyrrolidinols, organocatalysis has emerged as a powerful tool. nih.govmdpi.comnih.gov

Chiral pyrrolidine-based organocatalysts, such as those derived from proline and its derivatives, are widely used. nih.govnih.gov These catalysts can activate substrates through the formation of iminium ions or enamines, directing the stereochemical outcome of the reaction. researchgate.net For instance, diarylprolinol silyl (B83357) ethers have been effectively used for the asymmetric functionalization of aldehydes. nih.gov

The synthesis of highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position has been achieved through an organocatalytic asymmetric cascade reaction using cinchonidine-derived bifunctional amino-squaramide catalysts. rsc.org Furthermore, transaminases, which are pyridoxal-5'-phosphate-dependent enzymes, have been applied in the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. acs.org

| Catalyst Type | Reaction | Key Features |

| Cinchonidine-derived amino-squaramide | Asymmetric cascade reaction | Synthesis of highly substituted pyrrolidines with a quaternary center at the 3-position in high enantio- and diastereoselectivities. rsc.org |

| Diarylprolinol silyl ethers | Asymmetric functionalization of aldehydes | A significant breakthrough in asymmetric organocatalysis. nih.gov |

| Transaminases | Stereoselective synthesis of 2-substituted chiral pyrrolidines | Biocatalytic approach providing access to both enantiomers with high enantiomeric excess. acs.org |

| Chiral amine-derived iridacycle complex | Borrowing hydrogen annulation | Provides chiral N-heterocycles directly from racemic diols and primary amines. organic-chemistry.org |

Diastereoselective and Enantioselective 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is a powerful method for constructing five-membered rings, including the pyrrolidine core. researchgate.netwikipedia.org When a chiral azomethine ylide or a chiral dipolarophile is used, or in the presence of a chiral catalyst, this reaction can be rendered diastereoselective and enantioselective, providing a direct route to chiral pyrrolidines. researchgate.netresearchgate.net

Azomethine ylides, generated from the reaction of isatin (B1672199) with α-amino acids, are common 1,3-dipoles used in these cycloadditions. researchgate.net Their reaction with various dipolarophiles, such as α,β-unsaturated carbonyl compounds, leads to the formation of spiro[indoline-3,2′-pyrrolidin]-2-ones with high regio- and stereoselectivity. researchgate.net The diastereoselectivity of the reaction can be influenced by the substitution pattern of the reactants, with some reactions showing moderate to good exo-diastereoselectivity. researchgate.net

A three-component 1,3-dipolar cycloaddition reaction involving isatin, sarcosine, and various dipolarophiles has been developed for the synthesis of a series of dispiropyrrolidine derivatives. researchgate.net This method offers advantages such as mild reaction conditions and high yields. researchgate.net Computational studies, such as Density Functional Theory (DFT), can be employed to understand and predict the high regioselectivity and stereoselectivity observed in these reactions. researchgate.net

| Reaction Type | Reactants | Product | Key Features |

| 1,3-Dipolar Cycloaddition | d-Glucose-derived azomethine ylides and dipolarophiles | Chiral pyrrolidines | Moderate to good exo-diastereoselectivity was observed. researchgate.net |

| Three-component 1,3-Dipolar Cycloaddition | Isatin, sarcosine, and 5-arylidene-1,3-thiazolidine-2,4-dione | Dispiropyrrolidine derivatives | Mild reaction conditions, higher yields, and shorter reaction times. researchgate.net |

| 1,3-Dipolar Cycloaddition | Isatin-derived azomethine ylides and various dipolarophiles | N-fused pyrrolidinyl spirooxindoles | Dipolarophile-controlled, catalysis-free reaction with excellent diastereoselectivities. mdpi.com |

| Formal [3 + 2] Cycloaddition | C(3)-substituted indoles and 2-amidoacrylates | Pyrroloindolines | Catalyzed by (R)-BINOL•SnCl4, providing high enantioselectivity. caltech.edu |

Stereoretentive Transformations and Stereoconvergent Approaches in Pyrrolidine Synthesis

Stereoretentive transformations, where the stereochemistry of the starting material is preserved in the product, are valuable in asymmetric synthesis. An example is the stereoretentive formation of cyclobutanes from pyrrolidines, which proceeds through a 1,4-biradical intermediate. nih.gov While this is a ring contraction, the principles of stereoretention are broadly applicable.

Stereoconvergent synthesis is a powerful strategy where a racemic or diastereomeric mixture of starting materials is converted into a single stereoisomeric product. This approach is highly desirable as it avoids the need for resolution and maximizes the yield of the desired enantiomer. While specific examples for this compound are not detailed in the provided context, the principles are relevant to modern asymmetric synthesis.

A biocatalytic transamination reaction followed by a stereo-retentive reductive acetal (B89532) opening has been used for the enantio-complementary synthesis of 2-substituted pyrrolidines. acs.org This demonstrates the power of combining enzymatic and chemical methods to achieve high stereochemical control.

Cross-Coupling and Cyclization Reactions in the Formation of the this compound Core

The construction of the pyrrolidine-pyridine linkage and the pyrrolidine ring itself relies heavily on modern synthetic organic chemistry techniques. These include powerful palladium-catalyzed cross-coupling reactions and various cyclization strategies.

Palladium-catalyzed cross-coupling reactions are fundamental in forming the crucial carbon-carbon and carbon-nitrogen bonds required for the synthesis of complex molecules like this compound. nih.gov These reactions offer a versatile and efficient means to connect the pyridine (B92270) and pyrrolidine precursors. researchgate.net

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryls. organic-chemistry.orgnih.gov This reaction typically involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex. organic-chemistry.orgnih.gov For the synthesis of pyridine-containing compounds, this method is highly effective. organic-chemistry.orgacs.org Highly active and stable palladium-phosphine catalysts have been developed to facilitate the coupling of challenging heterocyclic substrates, including pyridine boronic acids. organic-chemistry.org These catalysts can tolerate a wide range of functional groups and are not inhibited by basic aminopyridines. organic-chemistry.org

The Negishi coupling provides another powerful tool for carbon-carbon bond formation, coupling organozinc compounds with organic halides. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple various carbon centers (sp³, sp², and sp). wikipedia.org It has been successfully applied to the synthesis of 2,2'-bipyridines and other pyridine-containing structures. wikipedia.orgorgsyn.org The use of pyridylzinc reagents in Negishi couplings allows for the efficient synthesis of functionalized pyridine derivatives. researchgate.netacs.org

The Stille coupling utilizes organotin reagents to couple with organic halides. wikipedia.orgorganic-chemistry.orglibretexts.org While effective, the toxicity of tin compounds is a significant drawback. organic-chemistry.org However, it remains a valuable method for the synthesis of complex molecules, including those with pyridine moieties. nih.govchempedia.info The reaction conditions can be tuned to achieve high yields, and it is particularly useful for coupling substrates that may be challenging for other methods. nih.gov

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Electrophile | Key Advantages | Common Catalysts |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Halides, Triflates | Mild reaction conditions, commercially available reagents, low toxicity of byproducts. nih.gov | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands. organic-chemistry.orgnih.gov |

| Negishi | Organozinc compounds | Halides, Triflates | High reactivity and functional group tolerance. wikipedia.org | Pd(PPh₃)₄, Ni(PPh₃)₂Cl₂. wikipedia.orgresearchgate.net |

| Stille | Organotin compounds | Halides, Triflates | Tolerant of a wide range of functional groups, stable organotin reagents. wikipedia.orgorganic-chemistry.org | Pd(PPh₃)₄, Pd₂(dba)₃. libretexts.orgnih.gov |

The formation of the pyrrolidine ring is a critical step in the synthesis of this compound. Intramolecular cyclization and amination reactions are key strategies to construct this five-membered nitrogen heterocycle. osaka-u.ac.jpresearchgate.net

Intramolecular cyclization reactions often involve the formation of a carbon-nitrogen bond within a single molecule. colab.ws Palladium-catalyzed intramolecular amination of alkenes is a powerful method for synthesizing pyrrolidines. rsc.orgrsc.org This process, known as aminopalladation, involves the addition of a nitrogen nucleophile and a palladium catalyst across a double bond within the same molecule. rsc.orgrsc.org The resulting organopalladium intermediate can then undergo various transformations to yield the desired pyrrolidine. rsc.org Copper-promoted intramolecular aminooxygenation of alkenes also provides a route to disubstituted pyrrolidines with high diastereoselectivity. nih.gov

Intramolecular amination can also be achieved through radical-mediated pathways. For instance, the Hofmann-Löffler-Freytag reaction utilizes the generation of N-centered radicals to initiate cyclization. chemistryviews.org More recent developments have focused on milder methods for generating these radicals, such as through electrochemical means. chemistryviews.org Other strategies include acid-promoted cyclization of amino alcohols and rhodium-catalyzed nitrene insertion into C-H bonds. organic-chemistry.org

Table 2: Key Strategies for Pyrrolidine Ring Formation

| Strategy | Description | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Palladium-Catalyzed Intramolecular Amination | Aminopalladation of an alkene within the same molecule. rsc.orgrsc.org | Palladium complexes (e.g., Pd₂(dba)₃). rsc.org | Forms C-N bond and allows for further functionalization. rsc.org |

| Copper-Promoted Aminooxygenation | Intramolecular addition of an amine and an oxygen-containing group across an alkene. nih.gov | Copper(II) salts. nih.gov | Can achieve high diastereoselectivity. nih.gov |

| Hofmann-Löffler-Freytag Reaction | N-centered radical-mediated cyclization. chemistryviews.org | Strong oxidants or electrochemical methods. chemistryviews.org | Converts primary amines to cyclic secondary amines. chemistryviews.org |

| Iridium-Catalyzed Reductive Cycloaddition | Reductive generation of azomethine ylides from amides for [3+2] cycloaddition. acs.org | Iridium complexes (e.g., Vaska's complex). acs.org | Provides access to highly substituted pyrrolidines. acs.org |

Electrocatalysis has emerged as a sustainable and efficient tool for organic synthesis, including the formation of pyrrolidine rings. researchgate.net Electrochemical methods can generate reactive intermediates, such as N-centered radicals, under mild conditions, avoiding the need for harsh chemical oxidants. chemistryviews.org

One notable application is the electrochemical version of the Hofmann-Löffler-Freytag reaction. chemistryviews.org In this approach, N-centered radicals are generated directly from tosyl-protected amines at an anode. chemistryviews.org This method allows for the synthesis of a broad range of pyrrolidines with good yields and high chemoselectivity. chemistryviews.org The process is cost-effective, scalable, and can even be performed in a continuous flow reactor. chemistryviews.org Electrosynthesis is considered a green chemistry approach as it can be powered by renewable energy sources like solar panels. chemistryviews.orgresearchgate.net

Optimization and Scalability of Synthetic Routes

For a compound to be useful in various applications, its synthesis must be efficient and scalable. Research efforts are therefore directed towards optimizing reaction conditions and developing processes suitable for large-scale production.

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions and improving yields. nih.gov The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. acs.org

The transition from laboratory-scale synthesis to large-scale industrial production requires careful process development and optimization. The scalability of synthetic routes for pyrrolidine derivatives is an active area of research. nih.gov

Functional Group Interconversions and Chemoselective Transformations

The presence of two distinct reactive sites in this compound necessitates the use of highly selective chemical reactions to modify one site without affecting the other. The development of such chemoselective and stereoselective methods is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures.

Stereoselective Modifications of the Pyrrolidinol Hydroxyl Group

The secondary hydroxyl group in the pyrrolidine ring is a key site for introducing molecular diversity. Stereoselective modifications of this group are of particular importance, as the three-dimensional arrangement of substituents is often critical for biological activity.

One of the most powerful methods for the stereoselective conversion of alcohols is the Mitsunobu reaction . google.comchemspider.comgoogle.com This reaction allows for the transformation of an alcohol into a variety of other functional groups, such as esters, ethers, and azides, with a predictable inversion of stereochemistry at the alcohol carbon. google.comgoogle.com The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.com

In the context of this compound, a Mitsunobu reaction can be used to introduce a nucleophile at the C-3 position of the pyrrolidine ring, resulting in the corresponding (R)-configured product. For instance, reaction with a carboxylic acid would yield the corresponding ester with inverted stereochemistry. This transformation is highly valuable for creating libraries of compounds with diverse side chains, which can be screened for desired biological activities. The general mechanism involves the activation of the hydroxyl group by the phosphine-azodicarboxylate adduct, followed by an Sₙ2 attack by the nucleophile. google.comgoogle.com

The table below illustrates potential stereoselective modifications of the hydroxyl group using the Mitsunobu reaction.

| Nucleophile | Reagents | Product Functional Group | Stereochemistry at C-3 |

| Carboxylic Acid (R-COOH) | PPh₃, DEAD/DIAD | Ester (-OCOR) | Inversion (R) |

| Phenol (Ar-OH) | PPh₃, DEAD/DIAD | Ether (-OAr) | Inversion (R) |

| Phthalimide | PPh₃, DEAD/DIAD | Phthalimido (-N(CO)₂C₆H₄) | Inversion (R) |

| Hydrazoic Acid (HN₃) | PPh₃, DEAD/DIAD | Azide (-N₃) | Inversion (R) |

It is important to note that while the Mitsunobu reaction is a powerful tool, its success can be dependent on the pKa of the nucleophile and steric factors. google.com

Selective Transformations at the Bromine Position of the Pyridine Moiety

The bromine atom on the pyridine ring serves as a versatile handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The key challenge is to perform these transformations selectively in the presence of the reactive hydroxyl group on the pyrrolidine ring.

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide. google.comnih.gov In the case of this compound, the bromine atom can be selectively coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. This allows for the introduction of a wide array of aromatic and unsaturated substituents at the 5-position of the pyridine ring. The reaction conditions are generally mild and tolerate a broad range of functional groups, making it a highly versatile method.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. chemspider.com This methodology can be applied to this compound to introduce various primary or secondary amines at the bromine position. The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance.

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. This reaction can be used to introduce alkynyl groups at the 5-position of the pyridine ring of this compound, providing access to a range of compounds with extended conjugation.

The following table summarizes potential selective transformations at the bromine position.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Moiety at Pyridine C-5 |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl (Ar) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino (-NR₂) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl (-C≡C-R) |

The successful application of these cross-coupling reactions relies on the careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to ensure high selectivity and yield without affecting the stereocenter or the hydroxyl group of the pyrrolidine moiety.

Chemical Reactivity and Advanced Derivatization Strategies for S 1 5 Bromopyridin 2 Yl Pyrrolidin 3 Ol

Elaboration of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous natural products and pharmaceuticals. mdpi.com Its non-planar, puckered conformation allows for the spatial arrangement of substituents in distinct vectors, which can significantly influence biological activity. libretexts.org The pyrrolidine moiety of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol offers multiple sites for chemical elaboration, including the nitrogen atom, the carbon atoms of the ring, and the hydroxyl group at the C3 position.

Functionalization at Nitrogen and Carbon Centers of the Pyrrolidine Ring

The secondary amine within the pyrrolidine ring is a key site for functionalization. Standard N-alkylation or N-arylation reactions can be employed to introduce a wide variety of substituents, thereby modulating the compound's physicochemical properties.

Redox-neutral α-C-H functionalization presents a sophisticated strategy for derivatization at the carbon centers of the pyrrolidine ring. For instance, the reaction of commercially available pyrrolidin-3-ol with a monoprotected p-quinone can generate an N-aryliminium ion intermediate. This intermediate can then react in situ with various nucleophiles, such as boronic acids, to yield cis-2-substituted pyrrolidin-3-ols. nih.govresearchgate.net This method allows for the direct introduction of aryl or other groups at the C2 position of the pyrrolidine ring. While this has been demonstrated on the parent pyrrolidin-3-ol, the principle is applicable to the title compound.

Another approach involves the direct α-arylation of pyrrolidines using a quinone monoacetal as an oxidizing agent and a base such as DABCO. rsc.org This method facilitates the synthesis of α-aryl-substituted pyrrolidines in a single step. rsc.org Although the N-aryl group introduced in this process may need to be removed in a subsequent step to yield the desired α-substituted pyrrolidine, it represents a powerful tool for diversification. rsc.org

The hydroxyl group at the C3 position can also be a handle for functionalization. For example, it can be converted to other functional groups or used as a directing group for reactions at other positions on the ring.

Ring Transformations and Rearrangements of Substituted Pyrrolidinols

The pyrrolidine ring system can undergo various transformations, leading to the formation of different heterocyclic structures. These rearrangements can be induced by specific reagents or reaction conditions. For example, treatment of 2-(bromomethyl)pyrrolidines with dimethyl sulfoxide (B87167) (DMSO) in the presence of potassium carbonate can lead to a ring expansion-oxidation protocol, yielding piperidin-3-ones. researchgate.net This transformation proceeds through an intermediate bicyclic aziridinium (B1262131) salt, which is then opened by DMSO. researchgate.net

Deoxyfluorinating reagents like DAST and Deoxofluor can induce transformations in proline derivatives, leading to fluorinated piperidine (B6355638) and pyrrolidine derivatives through an aziridinium intermediate. mdpi.com

Reactivity and Modifications of the Bromopyridine Moiety

The 5-bromopyridin-2-yl moiety is a versatile platform for introducing chemical diversity, primarily through reactions at the bromine-substituted carbon. Transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution are the most prominent strategies for modifying this part of the molecule.

Diversification through Cross-Coupling Reactions at the Bromine Site

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom on the pyridine (B92270) ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. nih.govwhiterose.ac.uk This method is widely used to form biaryl structures and is tolerant of a wide range of functional groups. nih.govwhiterose.ac.uk For the coupling of 2-bromopyridines, various palladium catalysts and ligands have been successfully employed. nih.govnih.govchemspider.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | n-Butanol | 100 | 92 | chemspider.com |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | n-Butanol | 100 | - | chemspider.com |

| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | High | nih.gov |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the bromopyridine and a primary or secondary amine. nih.govorganic-chemistry.org This is a highly valuable transformation for the synthesis of aminopyridine derivatives, which are common motifs in pharmacologically active compounds. organic-chemistry.org The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.gov

Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Amine | Yield (%) | Reference |

| Pd₂(dba)₃ | (±)-BINAP | NaOBut | Toluene | 80 | (+/-)-trans-1,2-diaminocyclohexane | 60 | nih.gov |

| Pd(OAc)₂ | dppp | NaOBut | Toluene | 80 | Volatile amines | 55-98 | organic-chemistry.org |

| Pd precatalyst | tBuBrettPhos | LHMDS | THF | RT | Various amines | Moderate to excellent | wikipedia.org |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgresearchgate.netnih.gov This method is instrumental in the synthesis of arylalkynes, which are versatile intermediates for further transformations. libretexts.orgresearchgate.netnih.govsigmaaldrich.comed.ac.uk Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. sigmaaldrich.comed.ac.uk

Nucleophilic Aromatic Substitution (SNAr) on the Bromopyridine Scaffold

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces the bromide on the pyridine ring. The pyridine ring itself is electron-deficient, which facilitates nucleophilic attack, especially at the 2- and 4-positions. The reaction proceeds through a Meisenheimer-like intermediate.

The reaction of 2-chloropyridines with amines is a common example of SNAr, often requiring heat to overcome the energy barrier of disrupting the ring's aromaticity. While the title compound contains a bromopyridine, the principles of SNAr are similar. The reaction of 2-bromopyridines with various nucleophiles, such as amines or alkoxides, can lead to a diverse array of substituted pyridines. For instance, 1-(4-aminobutyl)-5-bromopyridin-2(1H)-one has been synthesized, demonstrating the reactivity of the bromopyridine core towards amine nucleophiles. nih.gov

Design and Synthesis of Chemically Diverse Analogues

The chemical reactivity of this compound makes it an excellent starting material for the design and synthesis of chemically diverse analogues, particularly in the field of drug discovery. acs.org The ability to modify both the pyrrolidine and bromopyridine moieties allows for a systematic exploration of the chemical space around this scaffold to optimize biological activity and pharmacokinetic properties.

A notable application of this scaffold is in the development of protein kinase inhibitors. acs.orgnih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. acs.org Many kinase inhibitors feature a heterocyclic core that mimics the adenine (B156593) part of ATP, and the this compound scaffold can be elaborated to fit this paradigm. acs.orgnih.gov For example, a systematic exploration of the 3-position of the pyrrolidine ring in a series of ERK inhibitors led to the discovery of analogues with significantly improved pharmacokinetic properties.

The synthesis of a 3-aminopyridin-2-one-based fragment library, which identified inhibitors of MPS1 and Aurora kinases, highlights the utility of the pyridine core in kinase inhibitor design. nih.gov The derivatization of the 5-position of the pyridine ring, analogous to the bromine position in the title compound, was achieved through Suzuki coupling. nih.gov

Systematic Exploration of Structure-Activity Relationships (SAR) through Chemical Modification

The structure-activity relationship (SAR) of this compound derivatives is a critical area of investigation to understand how different functional groups on the molecule influence its biological activity. nih.govunipa.it By systematically altering specific parts of the molecule—namely the 5-bromopyridin-2-yl moiety, the (S)-pyrrolidin-3-ol core, and the substituents on the pyrrolidine ring—researchers can elucidate key interactions with biological targets. nih.govnih.gov

Modifications to the pyridinyl ring are a primary focus. The bromine atom at the 5-position is a key site for modification, often through palladium-catalyzed cross-coupling reactions. Replacing the bromine with various aryl, heteroaryl, or alkyl groups can significantly impact the compound's electronic and steric properties, which in turn affects its binding affinity and selectivity for its target. For instance, the introduction of a phenyl or substituted phenyl ring can introduce new hydrophobic interactions or hydrogen bonding opportunities.

The pyrrolidin-3-ol core offers another point for derivatization. The hydroxyl group can be a crucial hydrogen bond donor or acceptor. Esterification or etherification of this group can probe the importance of this hydrogen bonding capability. Furthermore, the stereochemistry of the pyrrolidinol is vital; the (S)-configuration is often essential for optimal binding, and its inversion to the (R)-configuration typically results in a significant loss of activity. nih.gov

Substitutions on the pyrrolidine ring itself, at positions other than the 3-hydroxyl group, can also be explored to modulate the compound's properties. For example, the introduction of small alkyl groups could influence the conformation of the pyrrolidine ring and its presentation of other key functional groups.

A systematic SAR exploration could involve the synthesis of a library of analogs where each of these positions is varied. The biological activity of these analogs would then be assessed, often through in vitro assays, to build a comprehensive picture of the SAR. uomustansiriyah.edu.iqrdd.edu.iq

To illustrate the potential findings from such an SAR study, a hypothetical data table is presented below. This table outlines the kind of data that would be generated to understand the impact of various substitutions on the inhibitory activity of these compounds against a hypothetical kinase target.

| Compound | R1 (at Pyridine C5) | R2 (at Pyrrolidine C3-OH) | R3 (at Pyrrolidine N1) | Kinase Inhibition (IC50, nM) |

|---|---|---|---|---|

| 1 | Br | H | (S)-pyrrolidin-3-ol | 50 |

| 2 | Phenyl | H | (S)-pyrrolidin-3-ol | 25 |

| 3 | 4-Fluorophenyl | H | (S)-pyrrolidin-3-ol | 15 |

| 4 | Thiophene-2-yl | H | (S)-pyrrolidin-3-ol | 40 |

| 5 | Br | CH3 | (S)-pyrrolidin-3-ol | 250 |

| 6 | Br | H | (R)-pyrrolidin-3-ol | >1000 |

| 7 | Pyrazol-1-yl | H | (S)-pyrrolidin-3-ol | 30 |

| 8 | Morpholino | H | (S)-pyrrolidin-3-ol | 60 |

Rational Design of Derivatives Based on Pharmacophore Features and Scaffold Hopping

Building upon the insights gained from SAR studies, the rational design of new derivatives can be pursued through more advanced computational techniques like pharmacophore modeling and scaffold hopping. nih.govnih.gov These methods aim to identify the essential three-dimensional arrangement of chemical features required for biological activity and to discover novel core structures that can present these features in a similar spatial orientation. amazonaws.comsemanticscholar.org

A pharmacophore model for a series of this compound derivatives would typically define the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions that are critical for binding to the target protein. semanticscholar.orgnih.gov For instance, a model might identify the pyrrolidine hydroxyl as a key hydrogen bond donor, the pyridine nitrogen as a hydrogen bond acceptor, and the bromophenyl group as a crucial hydrophobic and aromatic feature. This 3D pharmacophore can then be used as a query to screen virtual libraries of compounds to identify new molecules that fit the model, even if they have a different underlying chemical scaffold. nih.gov

Scaffold hopping is a powerful strategy to move away from the initial chemical series to discover new intellectual property and to improve properties such as solubility, metabolic stability, and bioavailability. nih.govnih.govuomustansiriyah.edu.iq Starting from the this compound scaffold, a medicinal chemist might replace the bromopyridine moiety with other heterocyclic systems like pyrazoles, imidazoles, or triazoles that can still present the necessary pharmacophoric features. nih.gov Similarly, the pyrrolidin-3-ol core could be replaced with other cyclic amino alcohols or even acyclic linkers that maintain the correct spatial orientation of the key interacting groups. nih.govuomustansiriyah.edu.iq

The success of a scaffold hopping approach often relies on a combination of computational design and synthetic feasibility. nih.gov A hypothetical example of a scaffold hopping strategy is outlined in the data table below, showing how different core scaffolds could be explored while aiming to maintain or improve biological activity.

| Compound | Core Scaffold | Key Pharmacophoric Features Maintained | Target Activity (IC50, nM) |

|---|---|---|---|

| This compound | 1-(Pyridin-2-yl)pyrrolidin-3-ol (B2357860) | H-bond donor (OH), H-bond acceptor (pyridine N), Aromatic/hydrophobic (bromophenyl) | 50 |

| Derivative A | 1-(Pyrazol-3-yl)pyrrolidin-3-ol | H-bond donor (OH), H-bond acceptor (pyrazole N), Aromatic/hydrophobic (substituted pyrazole) | 45 |

| Derivative B | 2-Amino-N-(pyrrolidin-3-yl)pyrimidine | H-bond donor (OH), H-bond acceptor (pyrimidine Ns), Aromatic/hydrophobic (substituted pyrimidine) | 70 |

| Derivative C | (S)-3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol | H-bond donor (OH), H-bond acceptor (pyridine N), Aromatic/hydrophobic (bromophenyl) | 120 |

| Derivative D | N-(1H-Pyrazol-3-yl)pyridin-2-amine | H-bond donor (NH), H-bond acceptor (pyridine N), Aromatic/hydrophobic (substituted pyrazole) | 35 |

| Derivative E | Pyrazolo[1,5-a]pyrimidine | H-bond acceptor (pyrimidine Ns), Aromatic/hydrophobic (substituted pyrazole) | 28 |

Advanced Structural Characterization and Spectroscopic Analysis of S 1 5 Bromopyridin 2 Yl Pyrrolidin 3 Ol

Comprehensive Spectroscopic Elucidation of Molecular Structure

Detailed spectroscopic data is crucial for the unambiguous confirmation of the molecular structure of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol. This would typically involve a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and other spectroscopic methods.

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity, are not available in published literature. Furthermore, 2D NMR experiments such as COSY, HSQC, and HMBC, which are essential for assigning the proton and carbon signals and confirming the connectivity of the molecule, have not been reported for this compound.

While the nominal mass is known, precise data from High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition of this compound. This analysis provides the exact mass of the molecular ion, which can be used to validate the chemical formula. Such experimental data is currently not published.

The infrared (IR) spectrum would provide information about the functional groups present in the molecule, such as the O-H stretch of the alcohol, C-N stretching of the pyrrolidine (B122466) and pyridine (B92270) rings, and the C-Br stretch. Similarly, the ultraviolet-visible (UV-Vis) spectrum would reveal information about the electronic transitions within the molecule, particularly related to the aromatic pyridine ring. However, specific experimental IR and UV-Vis spectral data for this compound are not documented in scientific journals.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry.

Without a crystal structure, it is not possible to analyze the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms, or other non-covalent interactions that dictate the crystal packing arrangement. This information is crucial for understanding the solid-state properties of the compound.

Conformational Analysis in the Solid State

The precise three-dimensional arrangement of a molecule in its crystalline form, known as the solid-state conformation, provides invaluable insights into its intrinsic stereoelectronic properties and intermolecular interactions. This conformation is determined through single-crystal X-ray diffraction analysis, a powerful technique that maps the electron density of a crystalline solid to reveal the exact spatial coordinates of its constituent atoms.

As of the latest literature review, a public deposition of the single-crystal X-ray diffraction data for this compound could not be located in the Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule organic and metal-organic crystal structures. cam.ac.ukualberta.cacam.ac.uk Consequently, a detailed analysis of its solid-state conformation, including specific bond lengths, bond angles, and torsion angles, cannot be presented at this time.

In the absence of experimental crystallographic data, a theoretical conformational analysis can provide a predictive model of the molecule's structure. Such an analysis would typically involve computational methods to determine the most stable three-dimensional arrangement. Key conformational features of interest for this compound would include the puckering of the pyrrolidine ring and the relative orientation of the 5-bromopyridin-2-yl and hydroxyl substituents.

While a definitive conformational analysis awaits experimental validation through X-ray crystallography, the anticipated structural features provide a basis for understanding the molecule's potential interactions and chemical behavior.

Based on the comprehensive search conducted, specific computational chemistry and molecular modeling studies focusing solely on This compound are not publicly available. Detailed research findings, including quantum chemical calculations, molecular docking simulations against specific targets, and quantitative structure-activity relationship (QSAR) models for this particular compound, have not been published in the accessible scientific literature.

Therefore, it is not possible to provide the detailed, data-rich article as per the requested outline. The generation of scientifically accurate content with specific data tables for electronic structure, frontier molecular orbitals, conformational dynamics, binding modes, and QSAR parameters requires pre-existing research which could not be located for this specific molecule.

To fulfill the user's request, one would need to perform original computational research on this compound using specialized software for density functional theory calculations, molecular docking, and QSAR modeling. Such an endeavor is beyond the scope of this service.

Computational Chemistry and Molecular Modeling Studies of S 1 5 Bromopyridin 2 Yl Pyrrolidin 3 Ol

Theoretical Studies on Reaction Mechanisms and Stereochemical Control

Computational chemistry serves as a powerful tool to investigate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a chiral molecule like (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol, theoretical studies are crucial for understanding the mechanisms of its synthesis and the factors governing its stereochemical outcome.

The synthesis of this compound typically involves the N-arylation of (S)-pyrrolidin-3-ol with a suitable bromopyridine derivative, likely proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. Computational studies on similar SNAr reactions have been instrumental in elucidating the reaction pathways.

Transition state theory is a cornerstone of these computational investigations. By locating and characterizing the transition state (TS) structures along the reaction coordinate, chemists can determine the activation energy barriers, which in turn dictate the reaction rates. For the formation of this compound, a plausible reaction pathway would involve the nucleophilic attack of the secondary amine of (S)-pyrrolidin-3-ol on the carbon atom of the bromopyridine ring, leading to the formation of a Meisenheimer complex as an intermediate. The subsequent departure of the bromide ion would then yield the final product.

Density Functional Theory (DFT) is a common computational method used to model such reactions. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), researchers can map the potential energy surface of the reaction.

Table 1: Illustrative Calculated Energies for the N-Arylation of (S)-Pyrrolidin-3-ol

| Species | Relative Energy (kcal/mol) |

| Reactants ((S)-pyrrolidin-3-ol + 2,5-dibromopyridine) | 0.0 |

| Transition State 1 (TS1) | +18.5 |

| Meisenheimer Intermediate | +5.2 |

| Transition State 2 (TS2) | +15.8 |

| Products (this compound + HBr) | -10.3 |

Note: The data in this table is illustrative and based on typical values for SNAr reactions. Specific computational studies on this reaction are required for accurate energy values.

The elucidation of the reaction pathway would also consider the role of the solvent and any catalysts used. Computational models can incorporate solvent effects, either explicitly by including solvent molecules in the calculation or implicitly through continuum solvation models.

The stereochemistry of this compound is a critical aspect of its identity and potential applications. The "S" designation refers to the configuration at the chiral center (C3) of the pyrrolidine (B122466) ring. Computational studies are invaluable for understanding how this stereochemistry is preserved or influenced during a chemical reaction.

In the synthesis of this compound from a chiral precursor like (S)-pyrrolidin-3-ol, the primary goal is to maintain the stereochemical integrity at the C3 position. Since the N-arylation reaction occurs at the nitrogen atom and does not directly involve the chiral center, the reaction is expected to be highly enantioselective, preserving the (S)-configuration.

However, if the synthesis were to involve the creation of the chiral center itself, for instance, through an asymmetric reduction of a ketone precursor, computational modeling would be essential to rationalize the observed enantioselectivity. In such a scenario, chemists would model the transition states of the reaction with a chiral catalyst. The energy difference between the transition states leading to the (S) and (R) enantiomers would determine the enantiomeric excess (ee) of the reaction.

Table 2: Illustrative Energy Differences in an Asymmetric Synthesis

| Transition State | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| TS-(S) (leading to S-enantiomer) | -1234.56789 | 0.0 |

| TS-(R) (leading to R-enantiomer) | -1234.56543 | 1.54 |

Note: This data is hypothetical and represents a typical energy difference that would lead to high enantioselectivity. The enantiomeric excess can be predicted from the energy difference using the equation: ee = 100 * (e-ΔΔG‡/RT - 1) / (e-ΔΔG‡/RT + 1).

Furthermore, if the molecule contained additional stereocenters, diastereoselectivity would also be a key consideration. Computational studies can help in understanding the steric and electronic interactions that favor the formation of one diastereomer over another. For this compound, while there is only one stereocenter, any reaction that could potentially create a second one would necessitate a computational analysis of the diastereomeric transition states.

Pre Clinical Biochemical and Mechanistic Investigations of S 1 5 Bromopyridin 2 Yl Pyrrolidin 3 Ol Analogues

In Vitro Receptor Binding Profiling and Affinity Characterization

The initial phase of pre-clinical investigation for novel compounds involves determining their binding affinity and selectivity for various biological targets. For analogues of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol, a key focus is on neurotransmitter receptors due to the structural resemblance of the core scaffold to known central nervous system (CNS) active agents. The pyrrolidine (B122466) ring is a versatile scaffold in medicinal chemistry, known to form the basis of many biologically active compounds. nih.gov

Binding Affinities and Selectivity for Recombinant Neurotransmitter Receptors (e.g., nAChR subtypes, D3R, μ-Opioid Receptor)

The interaction of this compound analogues with recombinant neurotransmitter receptors is a critical area of investigation to determine their potential therapeutic applications and off-target effects. Key receptors of interest include nicotinic acetylcholine (B1216132) receptors (nAChRs), the dopamine (B1211576) D3 receptor (D3R), and the μ-opioid receptor (MOR).

Nicotinic Acetylcholine Receptor (nAChR) Subtypes: The 1-(pyridin-2-yl)pyrrolidine moiety is a common feature in ligands targeting nicotinic acetylcholine receptors. The α4β2 nAChR subtype, in particular, is a major contributor to high-affinity nicotine (B1678760) binding in the brain and is a key target for therapies related to nicotine addiction and various CNS disorders. nih.gov Studies on analogues of epibatidine, which also contain a pyridinyl moiety, have shown that substitutions on the pyridine (B92270) ring significantly influence binding affinity and functional activity at nAChR subtypes. nih.gov For instance, 3′-(substituted pyridinyl)-deschloroepibatidine analogues have demonstrated high binding affinity for α4β2*-nAChRs. nih.gov While specific binding data for this compound is not readily available in the cited literature, research on related structures suggests that the pyridinyl-pyrrolidine scaffold is a strong candidate for nAChR interaction. Structure-activity relationship studies on quinuclidine-triazole derivatives targeting the α3β4 nAChR have highlighted that an (S)-enantiomer of a basic ring structure can be crucial for high affinity and selectivity. nih.gov

Dopamine D3 Receptor (D3R): The D3 receptor is a key target for treating substance use disorders and certain neuropsychiatric conditions. nih.gov The development of selective D3R ligands is challenging due to the high homology with the D2 receptor. mdpi.com Research into dual-target MOR/D3R ligands has explored scaffolds containing a 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine moiety, which is structurally related to the title compound. nih.gov In one study, replacing a hydroxyl group with a fluorine atom on a pyrrolidine-containing compound resulted in a molecule with a D3R binding affinity (Ki) of 87.3 nM and a 23-fold selectivity over the D2R. nih.gov Another study on a different scaffold identified a bromo analog with high affinity and selectivity for the D3R (Ki = 1.1 nM for hD3R vs. 107 nM for hD2R), suggesting that halogen substitution on the aromatic ring can be favorable for D3R binding. semanticscholar.org

| Compound Scaffold | Target Receptor | Binding Affinity (Ki, nM) | Selectivity | Reference |

|---|---|---|---|---|

| 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine derivative (Compound 56) | Dopamine D3R | 87.3 | 23-fold (D2R/D3R) | nih.gov |

| 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine derivative (Compound 56) | μ-Opioid Receptor | 192 | N/A | nih.gov |

| Conformationally-flexible benzamide (B126) (Bromo analog) | Dopamine D3R | 1.1 | >97-fold (D2R/D3R) | semanticscholar.org |

| Conformationally-flexible benzamide (Bromo analog) | Dopamine D2R | 107 | ||

| Quinuclidine-triazole derivative (AK3) | α3β4 nAChR | 3.18 | 3069-fold (α7/α3β4) | nih.gov |

Mechanistic Analysis of Ligand-Receptor Interactions via Competition Assays

Competition assays are a fundamental tool for characterizing the interaction of a novel ligand with its receptor. In this type of assay, a radiolabeled ligand with known high affinity for the receptor is incubated with the receptor source in the presence of varying concentrations of an unlabeled test compound (the competitor). If the test compound binds to the same site as the radiolabeled ligand, it will compete for binding, resulting in a concentration-dependent decrease in the measured radioactivity.

This method allows for the determination of the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity. The analysis of competition binding curves can also provide insights into the nature of the interaction, such as whether the binding is competitive (at the same site), non-competitive, or allosteric (at a different site that influences the primary binding site). For analogues of this compound, competition assays using established radioligands for nAChR (e.g., [³H]epibatidine), D3R (e.g., [¹²⁵I]HY-3-24), and MOR (e.g., [³H]DAMGO) would be essential to quantify their binding affinities and understand their mechanism of action at the receptor level. nih.govsemanticscholar.orgnih.gov

Enzyme Inhibition and Allosteric Modulation Studies (In Vitro)

Beyond receptor binding, the pre-clinical profiling of this compound analogues involves assessing their effects on various enzymes and transporters. This helps to identify potential therapeutic activities and to flag potential off-target interactions that could lead to adverse effects.

Characterization of Enzyme Inhibition Kinetics (e.g., 5-Lipoxygenase, Cyclooxygenase-2, PI3K/Akt/mTOR Pathway Kinases, Mutant Isocitrate Dehydrogenase 1, Acetylcholinesterase)

While specific data on the inhibition of the listed enzymes by this compound analogues is not available in the cited literature, the general pyrrolidine and pyridine scaffolds are present in inhibitors of various enzymes.

5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2): These enzymes are key players in the inflammatory cascade. There is no specific information linking 1-(pyridin-2-yl)pyrrolidine derivatives to the inhibition of these enzymes in the provided search results.

PI3K/Akt/mTOR Pathway Kinases: This signaling pathway is frequently dysregulated in cancer, making it a key therapeutic target. umn.edu Some pyrrolidine-containing compounds have been developed as PI3K inhibitors. For instance, Alpelisib, which contains an L-prolinamide moiety, is an α-specific PI3K inhibitor. researchgate.net

Mutant Isocitrate Dehydrogenase 1 (IDH1): Mutations in IDH1 are found in several cancers, leading to the production of an oncometabolite, 2-hydroxyglutarate. researchgate.net Inhibitors of mutant IDH often feature heterocyclic scaffolds, but no direct analogues of the title compound have been reported as mIDH1 inhibitors in the available literature.

Acetylcholinesterase (AChE): AChE inhibitors are used to treat Alzheimer's disease. Given the structural similarity to nAChR ligands, it would be a standard step to evaluate these compounds for AChE inhibition to assess any potential impact on cholinergic signaling. No specific data was found for the title compound's analogues.

Investigation of Allosteric Modulation Mechanisms on Transporters (e.g., Glutamate (B1630785) Transporters)

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, altering the protein's conformation and function. nih.gov This can offer advantages in terms of selectivity compared to orthosteric ligands. researchgate.net

Metabotropic glutamate receptors (mGluRs) are a well-studied family of receptors where allosteric modulation is a key therapeutic strategy. mdpi.com Compounds with a pyridin-yl-ethynyl-benzamide structure have been identified as potent negative allosteric modulators (NAMs) of mGluR5. researchgate.net While these are structurally different from this compound, it demonstrates that pyridine-containing scaffolds can function as allosteric modulators. There is no specific data in the search results indicating that analogues of this compound act as allosteric modulators of glutamate transporters.

Advanced Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into drug candidates by identifying which parts of a molecule are essential for its biological activity. researchgate.netnih.govmdpi.com For the 1-(pyridin-2-yl)pyrrolidin-3-ol (B2357860) scaffold, SAR can be explored by modifying three main components: the pyridine ring, the pyrrolidine ring, and the linker between them.

Pyridine Ring Substitution: The nature and position of substituents on the pyridine ring can dramatically affect activity and selectivity. A review of pyridine derivatives showed that the presence of halogen atoms can sometimes lead to lower antiproliferative activity in certain cancer cell lines, whereas other groups like methoxy (B1213986) (-OMe) can enhance it. nih.gov In the context of D3R ligands, a bromo-substituted analog on a different scaffold showed high affinity, suggesting halogens are not universally detrimental and their effect is target-dependent. semanticscholar.org Replacing the bromine on the pyridine ring with other halogens (Cl, I) or with electron-donating or-withdrawing groups would be a key step in elucidating the SAR for a specific target.

Pyrrolidine Ring Substitution: The pyrrolidine ring is a versatile scaffold that allows for stereochemical diversity. nih.gov Studies on pyrrolidine-based inhibitors have shown that modifications to this ring can significantly alter biological activity. mdpi.comnih.gov The (S)-configuration of the 3-ol group in the title compound is a specific stereocenter, and evaluating the (R)-enantiomer is a standard step in SAR studies. Furthermore, adding substituents at other positions on the pyrrolidine ring could modulate potency and physicochemical properties.

Scaffold Modifications: Altering the core structure, for example by changing the pyrrolidine to a piperidine (B6355638) or by modifying the linker to the pyridine ring, can provide significant insights. For instance, studies on dual D3R/MOR ligands have shown that moving from a piperazine (B1678402) to a pyrrolidine ring can impact binding affinity. nih.gov

| Structural Modification | Observed Effect | Target Class | Reference |

|---|---|---|---|

| Halogen substitution on an aromatic ring | Can increase affinity and selectivity for D3R | Dopamine Receptors | semanticscholar.org |

| (S)-enantiomer of a basic ring | Can be critical for high affinity at α3β4 nAChR | Nicotinic Receptors | nih.gov |

| Introduction of -OH, -OMe, -C=O, -NH2 groups on pyridine ring | Can enhance antiproliferative activity | Anticancer | nih.gov |

| Introduction of bulky groups on pyridine ring | Can decrease antiproliferative activity | Anticancer | nih.gov |

Correlation of Structural Motifs with Modulatory Effects on Biological Targets

The biological activity of analogues of this compound is intrinsically linked to the interplay of their constituent structural motifs: the substituted pyridine ring and the pyrrolidine core. Structure-activity relationship (SAR) studies on related compounds have demonstrated that minor modifications to these motifs can significantly alter their affinity and selectivity for various biological targets.

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile scaffold in drug discovery due to its three-dimensional nature, which allows for the exploration of pharmacophore space. d-nb.info The substituents on the pyrrolidine ring play a crucial role in defining the biological activity. For instance, in a series of pyrrolidine-based inhibitors of the CXCR4 receptor, the position of a methyl group on the pyridine ring attached to the pyrrolidine nitrogen was found to be critical for binding affinity. Shifting the methyl group from the 3-position to other positions on the pyridine ring led to a significant decrease in inhibitory concentration.

Furthermore, the nature of the substituent on the pyridine ring can dictate the biological target. For example, various pyridine derivatives have been shown to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. The substitution pattern on the pyridine ring, including the presence of a bromine atom, can influence the compound's electronic properties and its ability to interact with specific residues in a protein's binding site.

Interactive Table:

| Compound | Target | Activity (IC50) |

| Pyrrolidine-based CXCR4 inhibitor (3-CH3 pyridine) | CXCR4 | 79 nM |

| Pyrrolidine-based CXCR4 inhibitor (other CH3 positions) | CXCR4 | 216-2391 nM |

| Pyridine derivative 67 | Melanoma cell lines (A375, M14, RPMI 7951) | 1.5-1.7 nM |

Stereochemical Influence on Molecular Recognition and Functional Potency

The stereochemistry of the pyrrolidine ring is a critical determinant of the biological activity of this compound analogues. The "(S)" designation indicates a specific three-dimensional arrangement of the hydroxyl group on the pyrrolidine ring, which can profoundly impact how the molecule interacts with its biological target. d-nb.info

For example, in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib, modifications to the stereochemistry at various positions on a pyrrolidine scaffold had significant effects on the inhibitory properties of the compounds. This underscores the importance of precise stereochemical control in the design of potent and selective inhibitors.

Interactive Table:

| Compound Feature | Biological Effect | Reference |

| (S)-configuration of pyrrolidin-3-ol | Can lead to specific hydrogen bonding with target proteins. | d-nb.info |

| Pyrrolidine ring pucker | Influences molecular shape and fit into binding pockets. | d-nb.info |

| Stereochemical modifications in pyrrolidine pentamine derivatives | Varied effects on inhibitory properties against AAC(6')-Ib. |

Biochemical Pathway Perturbation Analysis (In Vitro Cellular Systems)

While direct biochemical pathway analysis of this compound is not documented, studies on its analogues in in vitro cellular systems suggest potential mechanisms of action. The structural motifs present in this compound are found in molecules known to modulate various cellular signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.

For instance, pyridine-containing compounds have been investigated as inhibitors of various kinases, which are key regulators of cellular processes like proliferation, differentiation, and survival. Inhibition of these pathways can lead to anti-cancer effects. Similarly, pyrrolidine derivatives have been shown to interact with G-protein coupled receptors (GPCRs), such as the CXCR4 receptor, which plays a role in cancer metastasis and inflammation.

In vitro studies on 3-pyrrolidine-indole derivatives have demonstrated their ability to act as modulators of 5-HT2A receptors, which are involved in various neurological processes. These studies often employ techniques like fluorometric imaging plate reader (FLIPR) assays and radioligand binding assays to assess the functional activity of the compounds on their targets in cellular systems. The perturbation of these pathways by such compounds can lead to downstream effects on gene expression and cellular behavior.

Interactive Table:

| Compound Class | Investigated Pathway/Target | Potential Therapeutic Area |

| Pyridine derivatives | Kinase signaling pathways | Cancer |

| Pyrrolidine derivatives | GPCR signaling (e.g., CXCR4) | Cancer, Inflammation |

| 3-Pyrrolidine-indole derivatives | 5-HT2A receptor modulation | Neurological disorders |

Future Research Directions and Translational Perspectives for S 1 5 Bromopyridin 2 Yl Pyrrolidin 3 Ol

Development of Next-Generation Synthetic Strategies for Diverse Analogues

The generation of a diverse library of analogues of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is crucial for establishing robust structure-activity relationships (SAR) and optimizing its pharmacological profile. Future synthetic efforts should move beyond traditional methods and embrace next-generation strategies to access a wider chemical space.

Diversity-Oriented Synthesis (DOS): A key future direction is the application of Diversity-Oriented Synthesis (DOS) to generate a library of structurally diverse analogues. youtube.comnih.govmdpi.com Starting from a common precursor, DOS aims to create a wide range of molecular skeletons through various reaction pathways. youtube.comnih.govmdpi.com For this compound, this could involve strategies such as:

Scaffold Diversification: Modifying the pyrrolidine (B122466) ring through ring-expansion, ring-contraction, or fusion with other heterocyclic systems.

Appendage Diversification: Introducing a variety of substituents at different positions of the pyridine (B92270) and pyrrolidine rings.

Stereochemical Diversity: Synthesizing all possible stereoisomers to explore the impact of stereochemistry on biological activity.

Advanced Catalytic Methods: The development of novel catalytic methods for the functionalization of the bromopyridine and pyrrolidine rings is another important avenue. Recent advancements in C-H functionalization offer a powerful tool for the direct and selective introduction of various functional groups, minimizing the need for pre-functionalized starting materials. youtube.comresearchgate.netnih.gov Exploring transition metal-catalyzed cross-coupling reactions will also be instrumental in diversifying the pyridine moiety. researchgate.net

Stereoselective Synthesis: The stereochemistry of the 3-hydroxy-pyrrolidine moiety is critical for biological activity. Future research should focus on developing more efficient and highly stereoselective synthetic routes to access enantiomerically pure analogues. nih.govnih.govtechnologynetworks.comnih.govrsc.org This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. Asymmetric [3+2] cycloaddition reactions, for instance, have shown promise in the stereocontrolled synthesis of substituted pyrrolidines. nih.gov

| Synthetic Strategy | Approach | Potential Outcome |

| Diversity-Oriented Synthesis (DOS) | Scaffold, appendage, and stereochemical diversification from a common precursor. youtube.comnih.govmdpi.com | Rapid generation of a large and diverse library of analogues for comprehensive SAR studies. |

| Advanced Catalytic Methods | C-H functionalization and transition metal-catalyzed cross-coupling reactions. youtube.comresearchgate.netnih.govresearchgate.net | Efficient and selective introduction of a wide range of functional groups. |

| Stereoselective Synthesis | Use of chiral catalysts, auxiliaries, and asymmetric cycloadditions. nih.govnih.govtechnologynetworks.comnih.govrsc.org | Access to enantiomerically pure analogues to probe stereochemistry-activity relationships. |

Advanced Computational Design and Virtual Screening for Novel Target Interactions

Computational approaches are indispensable in modern drug discovery for accelerating the identification of lead compounds and elucidating their mechanisms of action. nih.govnih.gov For this compound, advanced computational methods can guide the design of new analogues with improved potency and selectivity.

In Silico Target Prediction: A primary goal is to identify novel biological targets for this compound scaffold. Ligand-based and structure-based virtual screening approaches can be employed to screen large databases of protein structures. mdpi.comfrontiersin.orgunipi.it Machine learning algorithms, trained on known drug-target interaction data, can predict potential targets with increasing accuracy. nih.govmdpi.combohrium.com

Molecular Docking and Dynamics Simulations: Once potential targets are identified, molecular docking studies can predict the binding mode and affinity of this compound and its analogues. researchgate.net Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex and to identify key interactions that can be exploited for further optimization.

Pharmacophore Modeling and Scaffold Hopping: Pharmacophore models can be generated based on the key structural features required for biological activity. These models can then be used to search for novel scaffolds that retain the desired activity but possess different chemical structures, a process known as scaffold hopping. nih.gov This can lead to the discovery of new chemical series with improved drug-like properties.

| Computational Method | Application | Expected Outcome |

| In Silico Target Prediction | Virtual screening of protein databases using ligand- and structure-based methods, and machine learning. mdpi.comfrontiersin.orgunipi.itnih.govmdpi.combohrium.com | Identification of novel biological targets for the compound scaffold. |

| Molecular Docking and Dynamics | Prediction of binding modes, affinities, and stability of ligand-protein complexes. researchgate.net | Understanding the molecular basis of action and guiding the design of more potent analogues. |

| Pharmacophore Modeling | Identification of key structural features for activity and searching for novel scaffolds. nih.gov | Discovery of new chemical series with improved properties. |

Exploration of Undiscovered Biochemical Pathways and Molecular Targets

While initial studies may have implicated certain biological pathways, a comprehensive understanding of the molecular targets of this compound is likely incomplete. Future research should focus on unbiased approaches to identify all potential cellular interaction partners.

Chemical Proteomics: Affinity-based proteomics is a powerful tool for target deconvolution. researchgate.netnih.govresearchgate.netnih.gov This involves synthesizing a derivative of this compound with a reactive or affinity tag. This "bait" molecule can then be used to pull down its binding partners from cell lysates, which can be subsequently identified by mass spectrometry. researchgate.netnih.govresearchgate.netnih.gov Competitive profiling, where the tagged and untagged compounds compete for binding, can help to distinguish specific from non-specific interactions. nih.gov

Phenotypic Screening: High-throughput phenotypic screening of diverse analogue libraries against a panel of cell lines can reveal unexpected biological activities. Hits from these screens can then be further investigated to identify the underlying molecular targets and pathways.

Target Validation: Once putative targets are identified, their biological relevance must be validated. This can be achieved through a variety of techniques, including genetic methods (e.g., siRNA or CRISPR-Cas9 knockdown), enzymatic assays, and biophysical binding assays.

| Approach | Methodology | Goal |

| Chemical Proteomics | Affinity-based pulldown experiments using tagged analogues followed by mass spectrometry. researchgate.netnih.govresearchgate.netnih.gov | Unbiased identification of direct protein targets in a cellular context. |

| Phenotypic Screening | High-throughput screening of analogue libraries against diverse cell lines and disease models. | Discovery of novel biological activities and therapeutic indications. |

| Target Validation | Genetic and biochemical methods to confirm the functional relevance of identified targets. | Confirmation of the mechanism of action and therapeutic potential. |

Integration of Multidisciplinary Methodologies for Comprehensive Compound Characterization

A holistic understanding of the therapeutic potential of this compound and its analogues requires the integration of a wide range of analytical and biophysical techniques.

Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information of the compound bound to its target protein. This information is invaluable for understanding the precise binding mode and for guiding structure-based drug design efforts.

Biophysical Techniques: A suite of biophysical methods should be employed to characterize the binding kinetics and thermodynamics of ligand-target interactions. These include:

Surface Plasmon Resonance (SPR): To determine on- and off-rates of binding.

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding (enthalpy and entropy).

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding interface and study conformational changes upon binding.

In Vivo Target Engagement: Developing assays to measure target engagement in living organisms is a critical step in translating preclinical findings to the clinic. This can involve the use of positron emission tomography (PET) tracers or other imaging agents derived from the compound scaffold.

By systematically applying these future research directions, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol, and how are stereochemical outcomes controlled?

- Methodology : Synthesis typically involves coupling a bromopyridine derivative with a pyrrolidine precursor. Key steps include:

-

Nucleophilic substitution : Reacting 5-bromo-2-chloropyridine with (S)-pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

-

Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) ensure enantioselectivity during pyrrolidine ring formation .

-

Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization to achieve >95% enantiomeric excess .

- Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling | 5-Bromo-2-chloropyridine, (S)-pyrrolidin-3-ol, K₂CO₃, DMF, 80°C, 12h | 65–70 | 98% |

| Stereocontrol | Chiral catalyst (0.5 mol%), THF, −20°C, 24h | 55–60 | >99% ee |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assigns protons and carbons, confirming the pyrrolidine C3-hydroxyl (δ 3.8–4.2 ppm) and pyridine bromine-induced deshielding (C5-Br: δ 148 ppm) .

- IR Spectroscopy : Detects hydroxyl stretching (3200–3400 cm⁻¹) and pyridine ring vibrations (1600 cm⁻¹) .

- Polarimetry : Quantifies optical rotation ([α]D²⁵ = +15° to +20° in CHCl₃) to verify stereochemical integrity .

Q. What functional group transformations are feasible for this compound?

- Oxidation : The C3-hydroxyl can be oxidized to a ketone using Dess-Martin periodinane (DMP) in CH₂Cl₂ (0°C to RT, 2h) .

- Nucleophilic Aromatic Substitution : The 5-bromo group undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C) .

Advanced Research Questions

Q. How can synthesis yield be optimized while preserving stereochemical purity under scale-up conditions?

- Challenge : Racemization risk increases at higher temperatures.

- Solutions :

- Low-temperature catalysis : Use chiral Ru-based catalysts at −30°C to minimize epimerization .

- Flow chemistry : Continuous reactors enhance mixing efficiency and thermal control, improving yield to >75% at 10 g scale .

- Data Contradiction : Some studies report lower yields (50–55%) when scaling beyond 5g due to solvent viscosity effects. Mitigate via solvent screening (e.g., switching from DMF to NMP) .